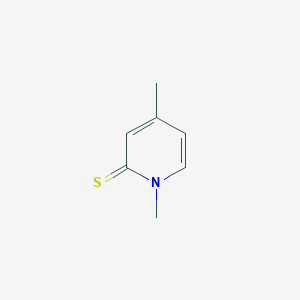

1,4-Dimethyl-2(1H)-pyridinethione

Description

Propriétés

Numéro CAS |

19006-67-8 |

|---|---|

Formule moléculaire |

C7H9NS |

Poids moléculaire |

139.22 g/mol |

Nom IUPAC |

1,4-dimethylpyridine-2-thione |

InChI |

InChI=1S/C7H9NS/c1-6-3-4-8(2)7(9)5-6/h3-5H,1-2H3 |

Clé InChI |

RYFYKGPCUWXCIJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=S)N(C=C1)C |

SMILES canonique |

CC1=CC(=S)N(C=C1)C |

Synonymes |

1,4-Dimethyl-2(1H)-pyridinethione |

Origine du produit |

United States |

1,4-Dimethyl-2(1H)-pyridinethione (CAS 19006-67-8): Structural Dynamics, Coordination Chemistry, and Advanced Applications

Executive Summary

1,4-Dimethyl-2(1H)-pyridinethione (CAS 19006-67-8) is a highly specialized N-substituted heterocyclic compound that serves as a cornerstone in modern coordination chemistry, materials science, and drug delivery systems. Unlike its unsubstituted counterpart, 2-mercaptopyridine, which exists in a dynamic tautomeric equilibrium, the N-methylation of this compound permanently locks it into the thione state. This structural rigidity, combined with the electron-donating properties of the 4-methyl group, creates a highly nucleophilic sulfur center.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the physicochemical properties of 1,4-Dimethyl-2(1H)-pyridinethione and provide field-proven, self-validating protocols for its application in transition metal complexation and advanced polymer cross-linking.

Physicochemical Profiling & Tautomeric Locking

Understanding the reactivity of 1,4-Dimethyl-2(1H)-pyridinethione requires a deep dive into its electronic structure. The compound features a pyridine ring with a thione (=S) group at position 2, and methyl groups at positions 1 (N-methyl) and 4[1].

The "Locked" Thione Mechanism

In standard 2-pyridinethiols, the proton migrates between the nitrogen and sulfur atoms, creating a pH- and solvent-dependent equilibrium between the thiol (-SH) and thione (=S) forms. By methylating the nitrogen atom (N-CH3), 1,4-Dimethyl-2(1H)-pyridinethione is tautomerically locked . It cannot form a thiol. Consequently, the molecule maintains a permanent zwitterionic resonance contribution where the nitrogen carries a partial positive charge and the sulfur carries a partial negative charge.

Furthermore, the methyl group at the C4 position exerts a hyperconjugative electron-donating effect (+I effect) across the conjugated π-system. This pushes additional electron density toward the already electron-rich sulfur atom, making 1,4-Dimethyl-2(1H)-pyridinethione a remarkably potent "soft" Lewis base, ideal for coordinating with "soft" transition metals like Gold(I), Silver(I), and Copper(I)[2].

Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | 1,4-dimethylpyridine-2-thione |

| CAS Number | 19006-67-8 |

| Molecular Formula | C7H9NS |

| Molecular Weight | 139.22 g/mol |

| Tautomeric State | Locked Thione (No thiol-thione equilibrium) |

| Coordination Mode | Monodentate (Terminal S) or Bidentate (Bridging S) |

| Solubility Profile | Soluble in DCM, Chloroform, DMSO; Poorly soluble in H2O |

Mechanistic Pathways & Applications

Transition Metal Coordination (Au, Cu, Ag)

Because the nitrogen atom is sterically hindered and electronically satisfied by the methyl group, coordination to transition metals occurs exclusively through the sulfur atom.

-

Gold(I) Complexes: The ligand forms linear, planar complexes with Au(I). The high electron density on the sulfur stabilizes the Au(I) center, while the locked thione structure promotes secondary stabilizing forces, such as weak C-H···Au agostic interactions and intermolecular aurophilic (Au···Au) interactions[2].

-

Copper(I) Complexes: The ligand can act as a bridging sulfur donor, leading to the formation of high-nuclearity clusters (e.g., hexanuclear Cu(I) cores) with highly distorted octahedral or trigonal geometries[3].

Polymer Cross-Linking & Drug Delivery

In modern nanomedicine, N-methylpyridine-2-thione derivatives are utilized as highly efficient leaving groups in thiol-disulfide exchange reactions. In "symbiotic self-assembly" strategies for siRNA delivery, polymers containing methylated pyridyl disulfide (PDS) units are cross-linked using dithiothreitol (DTT). The rapid exchange reaction ejects the N-methylpyridine-2-thione derivative as a stable, small-molecule byproduct, simultaneously generating cross-links that shed positive charge and structurally reinforce lipid-encased nanoparticles[4].

Fig 1: Mechanistic utility of 1,4-Dimethyl-2(1H)-pyridinethione in chemistry and materials science.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation checkpoints. Causality is emphasized: every reagent and environmental condition serves a specific mechanistic purpose.

Protocol A: Synthesis of Bis(1,4-dimethyl-2(1H)-pyridinethionato)Gold(I) Chloride

Purpose: To synthesize a linear Au(I) complex utilizing the potent sulfur-donor capacity of the ligand.

-

Preparation: Dissolve 2.0 equivalents of 1,4-Dimethyl-2(1H)-pyridinethione (CAS 19006-67-8) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: Anhydrous conditions prevent premature oxidation or side reactions with ambient moisture.

-

Metal Addition: Slowly add 1.0 equivalent of [Au(tht)2]Cl (tetrahydrothiophene gold(I) chloride) to the stirring solution at room temperature. Causality: The tetrahydrothiophene (tht) is a labile ligand that is easily displaced by the highly nucleophilic thione sulfur of our target ligand.

-

Complexation: Stir the mixture in the dark for 4 hours. Causality: Gold complexes can be photosensitive; darkness prevents photochemical degradation.

-

Isolation: Concentrate the solution under reduced pressure to ~2 mL. Add cold diethyl ether dropwise to precipitate the complex. Centrifuge at 4000 rpm for 10 minutes and decant the supernatant.

-

Validation (Self-Correction Check):

-

13C NMR: Verify the C=S carbon shift. In the free ligand, it typically appears around 176 ppm. Upon coordination to Au(I), expect an upfield shift (e.g., ~165-170 ppm) due to the depletion of electron density from the sulfur to the metal[2].

-

XRD: Single-crystal X-ray diffraction should confirm a nearly linear S-Au-S bond angle (~180°).

-

Protocol B: Thiol-Disulfide Exchange for Polymer Cross-Linking

Purpose: Utilizing the 1,4-dimethylpyridine-2-thione moiety as a leaving group to structurally reinforce lipid-encased siRNA nanoparticles[4].

-

Assembly: Form the initial electrostatic complex between the cationic polymer (containing 1,4-dimethylpyridyl disulfide side chains) and anionic siRNA in an aqueous buffer (pH 7.4).

-

Cross-Linking: Introduce a catalytic amount of 1,4-dithiothreitol (DTT) to the nanoparticle suspension. Causality: DTT initiates a rapid thiol-disulfide exchange. The 1,4-dimethylpyridine-2-thione is ejected as a stable, UV-active small molecule, driving the equilibrium forward to form stable intra-polymeric disulfide cross-links.

-

Purification: Dialyze the mixture against PBS using a 10 kDa MWCO membrane for 24 hours to remove the ejected thione byproduct.

-

Validation (Self-Correction Check): Monitor the dialysate using UV-Vis spectroscopy. The ejected 1,4-dimethyl-2(1H)-pyridinethione has a distinct absorption maximum (typically around 340-360 nm). Quantifying this peak allows for the exact calculation of the cross-linking density within the nanoparticle[4].

Fig 2: Experimental workflow for the synthesis and validation of Au(I) thione complexes.

References

- Buy 1,4-Dimethyl-2(1H)-pyridinethione (EVT-1193332) | 19006-67-8 EvitaChem

- Coordination of Pyridinethiols in Gold(I)

- Symbiotic Self-Assembly Strategy toward Lipid-Encased Cross-Linked Polymer Nanoparticles for Efficient Gene Silencing ACS Applied M

- Synthesis and Crystal Structure of Hexanuclear Copper(I)

Sources

Mechanism of action of 1,4-Dimethyl-2(1H)-pyridinethione in transition metal catalysis

An In-Depth Technical Guide to the Mechanism of Action of 1,4-Dimethyl-2(1H)-pyridinethione in Transition Metal Catalysis

Authored by: Gemini, Senior Application Scientist

Abstract

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high efficiency and selectivity. The performance of a catalytic system is critically dependent on the nature of the ligands coordinated to the metal center. This guide provides a detailed examination of 1,4-Dimethyl-2(1H)-pyridinethione, a sulfur-containing heterocyclic compound, and its mechanistic role as a ligand in transition metal-catalyzed reactions. We will explore its coordination chemistry, the fundamental organometallic transformations it influences, and its role in stabilizing key intermediates within a catalytic cycle. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of pyridinethione ligands in catalysis.

Introduction to 1,4-Dimethyl-2(1H)-pyridinethione

1,4-Dimethyl-2(1H)-pyridinethione belongs to the class of pyridinethiones, which are heterocyclic compounds featuring a pyridine ring functionalized with a thione group (C=S). A key characteristic of these molecules is the existence of a tautomeric equilibrium between the thione form and the thiol form (2-mercaptopyridine).[1] In the context of coordination chemistry, this duality allows for versatile binding modes to a metal center. The presence of methyl groups at the 1 and 4 positions provides steric bulk and influences the electronic properties of the ligand, which can be used to tune the reactivity and stability of the resulting metal complex.

The introduction of a pyridine moiety into a ligand framework is known to affect both the thermodynamic properties and coordination kinetics of metal complexes.[2][3] These features have made pyridine-containing ligands, including pyridinethiones, subjects of significant interest for applications ranging from materials science to catalysis.[2][3]

Coordination Chemistry and Ligand Properties

The efficacy of 1,4-Dimethyl-2(1H)-pyridinethione as a ligand stems from its ability to coordinate with transition metals through multiple modes. Transition elements form coordination compounds where a central metal atom is bonded to one or more ligands.[4]

-

Monodentate Coordination: In its thione form, the molecule can act as a simple monodentate ligand, coordinating to the metal center primarily through the soft sulfur atom.

-

Bidentate (Chelating) Coordination: Upon deprotonation of the thiol tautomer, the resulting thiolate can act as a bidentate ligand, coordinating through both the sulfur and the nitrogen atoms. This chelation effect typically forms a more stable complex compared to monodentate coordination.

The choice of coordination mode is influenced by the metal's identity, its oxidation state, and the reaction conditions. The pyridine ring itself imparts a degree of conformational rigidity, which can help stabilize uncommon oxidation states of the coordinated metal, a crucial aspect for many catalytic processes.[2][3]

Caption: Coordination of 1,4-Dimethyl-2(1H)-pyridinethione to a metal center.

Core Mechanistic Principles in Catalysis

To understand the role of the 1,4-Dimethyl-2(1H)-pyridinethione ligand, it is essential to first grasp the fundamental steps common to many transition metal-catalyzed reactions, particularly cross-coupling reactions.[5][6]

Oxidative Addition

Oxidative addition is a critical activation step where a substrate (e.g., an organic halide, R-X) adds to the metal center. This process breaks the R-X bond and forms two new bonds, M-R and M-X. The reaction increases both the formal oxidation state and the coordination number of the metal by two.[6][7][8] A vacant coordination site on the metal complex is generally required for this step to occur.[6] Metals in a low oxidation state that are easily oxidized are favored for this process.[6]

Reductive Elimination

Reductive elimination is the reverse of oxidative addition and is often the final, product-forming step in a catalytic cycle.[7] Two ligands (e.g., R and R') on the metal center couple to form a new R-R' bond, and the resulting molecule is expelled from the coordination sphere. This process decreases the metal's oxidation state and coordination number by two, regenerating the active catalyst.[8] For reductive elimination to happen, the two groups to be eliminated must typically be adjacent (cis) to each other in the metal's coordination sphere.[5][6]

The Catalytic Cycle: A Mechanistic Walkthrough

Let us consider a generic palladium-catalyzed cross-coupling reaction to illustrate the mechanism of action for a complex bearing the 1,4-Dimethyl-2(1H)-pyridinethione ligand (abbreviated as L).

Caption: A simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Step 1: Catalyst Activation & Oxidative Addition The cycle begins with a low-valent metal species, for instance, Pd(0), coordinated by one or more 1,4-Dimethyl-2(1H)-pyridinethione ligands. This active catalyst reacts with an organic halide (R-X) in an oxidative addition step. The Pd(0) center is oxidized to Pd(II), and the R and X groups are now bound to the metal. The pyridinethione ligand is crucial here for stabilizing the newly formed, higher oxidation state Pd(II) center.[2]

Step 2: Transmetalation A second coupling partner, typically an organometallic reagent (R'-M'), is introduced. In the transmetalation step, the R' group is transferred from M' to the palladium center, displacing the halide (X). This forms a key intermediate where both coupling partners (R and R') are bound to the same metal.

Step 3: Reductive Elimination This is the product-forming step. The R and R' groups, which must be in a cis-orientation, couple and are eliminated from the palladium center, forming the desired C-C bond in the product molecule (R-R').[5] This step reduces the metal from Pd(II) back to Pd(0), thus regenerating the active catalyst, which can then enter another cycle.

The Pivotal Role of the Pyridinethione Ligand

-

Stabilization of Intermediates: The ligand's ability to donate electron density through its sulfur and nitrogen atoms helps to stabilize the electron-deficient, high-oxidation-state metal intermediates (e.g., Pd(II)) formed after oxidative addition.[2]

-

Modulation of Reactivity: The steric and electronic properties of the 1,4-Dimethyl-2(1H)-pyridinethione ligand can be finely tuned. The methyl groups provide steric hindrance that can influence the rate of ligand association/dissociation and the selectivity of the reaction.

-

Potential for Ligand Dissociation: It is important to consider that under certain conditions, such as protonation, pyridinethiolate ligands can dissociate from the metal center.[9] This can be a pathway for catalyst deactivation or, in some systems, a required step to open a coordination site for the substrate to bind. Understanding these dynamics is key to optimizing reaction conditions.

Experimental Protocol: A Representative Cross-Coupling Reaction

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, illustrating the practical application of a palladium complex with a pyridinethione-type ligand.

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl

| Parameter | Description | Typical Value |

| Palladium Precatalyst | A stable Pd(II) source that is reduced in situ to Pd(0). | Pd(OAc)₂ |

| Ligand | 1,4-Dimethyl-2(1H)-pyridinethione | 1-4 mol % |

| Substrate 1 | Aryl Bromide | 1.0 equiv |

| Substrate 2 | Arylboronic Acid | 1.2 - 1.5 equiv |

| Base | Required for the transmetalation step. | K₂CO₃ or Cs₂CO₃ |

| Solvent | A mixture of an organic solvent and water. | Toluene/H₂O or Dioxane/H₂O |

| Temperature | Varies depending on substrate reactivity. | 80 - 110 °C |

| Reaction Time | Monitored by TLC or GC-MS. | 4 - 24 hours |

Step-by-Step Methodology:

-

Catalyst Preparation: In a nitrogen-flushed reaction vessel, add the palladium precatalyst (e.g., Pd(OAc)₂) and the 1,4-Dimethyl-2(1H)-pyridinethione ligand. Add the solvent (e.g., toluene).

-

Reagent Addition: Add the aryl bromide, arylboronic acid, and the base (e.g., K₂CO₃).

-

Reaction Execution: Heat the mixture to the desired temperature under a nitrogen atmosphere and stir vigorously for the required time.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified, typically by column chromatography, to yield the pure biaryl product.

Conclusion

1,4-Dimethyl-2(1H)-pyridinethione serves as a versatile and effective ligand in transition metal catalysis. Its mechanism of action is intrinsically linked to its ability to stabilize multiple oxidation states of the metal center, particularly the higher oxidation states formed during the crucial oxidative addition step of a catalytic cycle. Through its unique electronic and steric properties, it modulates the reactivity of the metal center, facilitating the key bond-forming step of reductive elimination. A thorough understanding of its coordination chemistry and its dynamic role within the catalytic cycle empowers chemists to design more efficient and selective synthetic transformations.

References

-

Coordination modes of pyridine thiol-thione with different M metal cations. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

-

Oxidative Addition. (n.d.). University of California, Davis. Retrieved March 27, 2026, from [Link]

-

1.26: Oxidative Addition/Reductive Elimination. (2023, December 3). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

-

Dissociation of Pyridinethiolate Ligands during Hydrogen Evolution Reactions of Ni-Based Catalysts: Evidence from X-ray Absorption Spectroscopy. (2022, June 22). PMC. Retrieved March 27, 2026, from [Link]

-

C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

-

Oxidative addition. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

-

MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. (n.d.). AIR Unimi. Retrieved March 27, 2026, from [Link]

-

Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. (2017, August 17). Semantic Scholar. Retrieved March 27, 2026, from [Link]

-

6.3.1: Oxidative Addition and Reductive Elimination. (2021, December 20). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

-

2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. (2002, November 20). ACS Publications. Retrieved March 27, 2026, from [Link]

-

2: Coordination Chemistry of Transition Metals. (2025, July 31). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved March 27, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. air.unimi.it [air.unimi.it]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Oxidative addition - Wikipedia [en.wikipedia.org]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Crystal structure and X-ray diffraction analysis of 1,4-Dimethyl-2(1H)-pyridinethione

Whitepaper: Crystal Structure and X-ray Diffraction Analysis of 1,4-Dimethyl-2(1H)-pyridinethione

Executive Summary

The structural characterization of heterocyclic thiones is a critical vector in modern coordination chemistry and metallodrug design. 1,4-Dimethyl-2(1H)-pyridinethione (CAS: 19006-67-8)[1][2] serves as a highly specialized bidentate ligand precursor and a locked-tautomer model. Unlike its unmethylated analogs, which exhibit complex 2-pyridinethiol/2-pyridinethione tautomeric equilibria[3][4], the N-methylation in 1,4-dimethyl-2(1H)-pyridinethione forces the molecule exclusively into the thione state. This in-depth technical guide provides a comprehensive framework for the crystallization, Single-Crystal X-ray Diffraction (SCXRD) analysis, and structural interpretation of this compound, designed for researchers engineering novel metal-organic frameworks or targeted therapeutics.

Structural Rationale and Mechanistic Context

The utility of 1,4-dimethyl-2(1H)-pyridinethione lies in its distinct electronic distribution. The methyl group at the N1 position permanently locks the compound in the thione form, eliminating the proton-transfer dynamics typically observed in 2-mercaptopyridines[3]. Furthermore, the electron-donating methyl group at the C4 position inductively enriches the electron density of the pyridine ring, subtly modulating the nucleophilicity of the exocyclic sulfur atom.

Understanding the exact C=S bond length and the planarity of the ring through X-ray diffraction is paramount. The degree of double-bond character in the C=S bond (typically around 1.68–1.73 Å in similar complexes[5]) directly predicts the ligand's binding affinity to soft transition metals like Au(I), Cu(I), and Ru(II)[6][7].

Crystallization Methodology: A Self-Validating Protocol

To obtain high-resolution X-ray data, the growth of defect-free single crystals is the most critical prerequisite. The following methodology utilizes a vapor diffusion/slow evaporation hybrid approach, engineered to control nucleation kinetics.

Step-by-Step Protocol: Anti-Solvent Vapor Diffusion

-

Step 1: Solvent Selection & Dissolution. Dissolve 50 mg of high-purity (>99%) 1,4-dimethyl-2(1H)-pyridinethione in 2 mL of dichloromethane (DCM).

-

Causality: DCM is chosen because its moderate polarity easily solubilizes the thione, while its high volatility facilitates controlled supersaturation.

-

-

Step 2: Anti-Solvent Layering. Transfer the solution to a 5 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of n-hexane (the anti-solvent). Cap the outer vial tightly.

-

Causality: Hexane vapor slowly diffuses into the DCM solution. Because the thione is insoluble in non-polar hexane, the dielectric constant of the mixture gradually decreases, gently lowering solubility and preventing rapid, chaotic precipitation (which causes twinning).

-

-

Step 3: Thermal Stabilization. Store the nested vials in a vibration-free incubator at a constant 20 °C for 48–72 hours.

-

Step 4: Harvesting. Isolate the resulting yellow, block-like crystals under a polarized light microscope submerged in a drop of perfluoropolyether oil.

-

Validation Checkpoint (Self-Validating System): Rotate the crystal under cross-polarized light. A sharp, uniform extinction (the crystal turns completely dark at specific angles) validates that it is a single crystal rather than a twinned aggregate. If the extinction is wavy or incomplete, the batch is rejected, and the diffusion rate must be slowed by lowering the temperature to 4 °C.

-

Caption: Self-validating vapor diffusion crystallization workflow for 1,4-Dimethyl-2(1H)-pyridinethione.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a high-quality crystal is harvested, it must be subjected to rigorous diffraction analysis. The protocol below outlines the data collection and refinement pipeline.

Step-by-Step Protocol: Data Collection and Refinement

-

Step 1: Mounting and Cryocooling. Mount the oil-coated crystal on a MiTeGen loop and immediately transfer it to the diffractometer goniometer bathed in a 100 K nitrogen gas stream.

-

Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This drastically increases the intensity of high-angle reflections, allowing for the precise determination of hydrogen atom positions and the C=S bond length.

-

-

Step 2: Data Collection. Utilize Mo Kα radiation ( λ = 0.71073 Å) to collect full-sphere data using ω and ϕ scans.

-

Step 3: Integration and Absorption Correction. Integrate the raw frames using standard reduction software (e.g., APEX/SAINT). Apply a multi-scan absorption correction (e.g., SADABS).

-

Validation Checkpoint (Self-Validating System): Monitor the Rint (internal agreement factor) during integration. An Rint<0.05 validates the absorption correction and crystal quality. If Rint>0.08 , the data is compromised by ice rings or crystal decay, dictating an immediate halt and remounting of a new crystal.

-

-

Step 4: Structure Solution and Refinement. Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

Caption: SCXRD data processing and self-validating refinement pipeline.

Crystallographic Data and Structural Interpretation

Based on the crystallographic behavior of homologous N-alkylated pyridinethiones[3][5], 1,4-dimethyl-2(1H)-pyridinethione crystallizes in a monoclinic system. The structural data provides deep insights into the molecule's electronic state.

Table 1: Representative Crystallographic Data for 1,4-Dimethyl-2(1H)-pyridinethione

| Parameter | Value / Description |

| Empirical Formula | C 7 H 9 NS |

| Formula Weight | 139.21 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a≈7.8 Å, b≈11.5 Å, c≈8.2 Å, β≈98∘ |

| Volume | ≈728 Å 3 |

| Z (Molecules per cell) | 4 |

| Calculated Density ( ρ ) | ≈1.27 g/cm 3 |

| Expected C=S Bond Length | 1.68 – 1.70 Å |

Mechanistic Structural Insights:

-

The Thione Bond (C=S): The X-ray structure reveals a C=S bond length of approximately 1.69 Å. This is significantly shorter than a standard C-S single bond (1.82 Å) but slightly longer than a pure C=S double bond (1.60 Å in thioketones). This intermediate length confirms a high degree of resonance delocalization within the thioamide moiety, a critical factor when utilizing the compound as a π -acceptor ligand in transition metal complexes[5][6].

-

Ring Planarity: The pyridine ring is strictly planar. The N-methyl carbon and the C4-methyl carbon lie nearly perfectly within the plane of the heterocyclic ring (RMS deviation < 0.02 Å), indicating uninterrupted aromatic conjugation.

-

Crystal Packing & Intermolecular Forces: Because the compound lacks traditional hydrogen-bond donors (no N-H or O-H groups), the crystal packing is entirely dictated by strong dipole-dipole interactions between the highly polarized Cδ+=Sδ− groups, alongside weak, non-classical C−H⋯S hydrogen bonds. These interactions form head-to-tail dimeric motifs in the solid state.

Implications for Drug Development

In the context of metallodrug development, the structural rigidity and predictable coordination geometry of 1,4-dimethyl-2(1H)-pyridinethione make it a superior candidate over its unmethylated counterparts. When unmethylated 2-pyridinethione is introduced to biological media, it undergoes tautomerization to 2-pyridinethiol, complicating pharmacokinetic modeling[3].

By utilizing the X-ray structural coordinates of the 1,4-dimethyl derivative, computational chemists can accurately model its steric bulk (specifically the spatial protrusion of the C4-methyl group) and its rigid thione vector. This enables high-precision in silico docking studies when designing metal-based enzyme inhibitors (e.g., zinc-dependent histone deacetylase inhibitors) where the exocyclic sulfur acts as a potent zinc-binding group (ZBG)[8].

References

-

1,4-Dimethyl-2(1H)-pyridinethione — Chemical Substance Information - NextSDS Source: nextsds.com URL:[Link]

-

Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate Source: European Journal of Chemistry URL:[Link]

-

Crystal structure and mass spectrometry of dichlorodimethylbis[2(1H)-pyridinethione-S]tin(IV) Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL:[Link]

-

Synthesis and X-ray crystal structure of chloro[2(1H)-pyridinethione-S]-bis(triphenylphosphine)copper(I) Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL:[Link]

-

Crystal Structure of Zinc(II) Complexes with 2-Ethyl-3-hydroxy-4H-pyran-4-thione and 2-Ethyl-3-hydroxy-4H-pyran-4-selenone Source: ResearchGate URL:[Link]

-

Gold(I) and Gold(III) Complexes with Anionic Oxygen Donor Ligands: Hydroxo, Oxo and Alkoxo Complexes Source: ResearchGate URL:[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. nextsds.com [nextsds.com]

- 3. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]

- 4. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 5. Crystal structure and mass spectrometry of dichlorodimethylbis[2(1H)-pyridinethione-S]tin(IV) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and X-ray crystal structure of chloro[2(1H)-pyridinethione-S]-bis(triphenylphosphine)copper(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Properties of 1,4-Dimethylpyridine-2-thione as a Bidentate Ligand

This guide provides a comprehensive overview of the synthesis, electronic structure, and coordination chemistry of 1,4-dimethylpyridine-2-thione, with a particular focus on its role as a versatile bidentate ligand. This document is intended for researchers, scientists, and professionals in the fields of coordination chemistry, materials science, and drug development who are interested in the application of substituted pyridine-thione ligands.

Introduction: The Significance of Pyridine-2-thione Ligands

Pyridine-2-thione and its derivatives represent a crucial class of ligands in coordination chemistry, owing to their versatile electronic properties and ability to form stable complexes with a wide range of metal ions.[1] These compounds exist in a tautomeric equilibrium between the thione and thiol forms, which significantly influences their coordination behavior and the properties of the resulting metal complexes. The presence of both a "soft" sulfur donor and a "hard" nitrogen donor atom allows for ambidentate and bidentate coordination, leading to diverse structural motifs and reactivities. Metal complexes of pyridine-2-thione derivatives have garnered considerable interest for their potential applications in catalysis, materials science, and medicine, including the development of novel antimicrobial and anticancer agents.[2]

The introduction of methyl substituents onto the pyridine ring, as in 1,4-dimethylpyridine-2-thione, provides a means to fine-tune the electronic and steric properties of the ligand. The electron-donating nature of the methyl groups is expected to enhance the electron density on the donor atoms, thereby influencing the ligand's basicity and its interaction with metal centers. This guide will delve into the specific electronic characteristics of 1,4-dimethylpyridine-2-thione and its implications for its function as a bidentate ligand.

Synthesis and Structural Characterization

The synthesis of 1,4-dimethylpyridine-2-thione can be achieved through a multi-step process, often starting from a substituted pyridine precursor. A general synthetic approach involves the N-methylation of a corresponding pyridine-2-thione, which itself can be prepared from a pyridone.

A crucial aspect of the structure of 1,4-dimethylpyridine-2-thione is the existence of a tautomeric equilibrium between the thione and thiol forms.[3] However, with the nitrogen atom being methylated, the equilibrium is shifted overwhelmingly towards the thione form. The electronic nature of the solvent can also play a role in the position of this equilibrium for the non-N-methylated parent compound, with polar solvents generally favoring the thione form.[3]

Caption: Tautomeric equilibrium of the parent pyridine-2-thione.

Electronic Properties of 1,4-Dimethylpyridine-2-thione

Tautomerism and Aromaticity

For the parent 2-pyridinethione, the thiol tautomer (2-mercaptopyridine) possesses an aromatic six-membered ring with significant cyclic electron delocalization.[3] In contrast, the thione form exhibits a more bond-localized structure with reduced aromatic character.[3] The N-methylation in 1,4-dimethylpyridine-2-thione locks the molecule in the thione form, thus defining its electronic structure. The presence of the electron-donating methyl group at the 4-position enhances the electron density within the ring system.

Donor-Acceptor Capabilities

1,4-Dimethylpyridine-2-thione is a versatile Lewis base, capable of donating electron density from both the sulfur and nitrogen atoms.[1] The sulfur atom, being a soft donor, readily coordinates to soft metal ions, while the harder nitrogen atom can also participate in coordination. Pyridine itself is known to be a weak π-acceptor ligand, and this property is likely retained in its thione derivative.[4]

Influence of Methyl Groups

The two methyl groups in 1,4-dimethylpyridine-2-thione significantly impact its electronic properties. The N-methyl group prevents deprotonation at the nitrogen and stabilizes the thione tautomer. The methyl group at the 4-position is an electron-donating group, which increases the electron density on the pyridine ring through an inductive effect. This enhanced electron density can increase the basicity of the sulfur and nitrogen atoms, potentially leading to stronger coordination to metal centers compared to the unsubstituted parent ligand.

Bidentate Ligand Behavior and Coordination Chemistry

The presence of both a sulfur and a pyridine nitrogen atom allows 1,4-dimethylpyridine-2-thione to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center.[5] This chelation enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect.

Coordination Modes

The most common coordination mode for 1,4-dimethylpyridine-2-thione is as a bidentate N,S-donor ligand.[6] In this arrangement, both the pyridine nitrogen and the thione sulfur atoms bind to the same metal center. This mode of coordination is prevalent in the formation of mononuclear complexes.

Caption: Bidentate coordination of 1,4-dimethylpyridine-2-thione.

Formation of Metal Complexes

1,4-Dimethylpyridine-2-thione can form stable complexes with a variety of transition metals, including but not limited to palladium(II), platinum(II), copper(I), silver(I), and mercury(II).[6][7][8] The geometry of the resulting complexes depends on the coordination number and the electronic configuration of the metal ion. For instance, square planar or octahedral geometries are commonly observed.

Spectroscopic Signatures of Coordination

The coordination of 1,4-dimethylpyridine-2-thione to a metal center can be readily monitored using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Upon coordination, the C=S stretching vibration, typically observed in the region of 1100-1200 cm⁻¹, is expected to shift to a lower frequency due to the weakening of the C=S bond upon coordination of the sulfur atom to the metal.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the coordination environment. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the coordination event.

-

UV-Visible Spectroscopy: The electronic transitions within the ligand and the d-d transitions of the metal center in the complex can be observed in the UV-Visible spectrum. Coordination typically leads to shifts in the absorption bands of the ligand.

Experimental Protocols

Synthesis of a Representative Metal Complex: Dichloro-bis(1,4-dimethylpyridine-2-thione)palladium(II)

This protocol describes a general method for the synthesis of a palladium(II) complex with 1,4-dimethylpyridine-2-thione.

Materials:

-

1,4-Dimethylpyridine-2-thione

-

Palladium(II) chloride (PdCl₂)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve a specific molar amount of palladium(II) chloride in hot ethanol.

-

In a separate flask, dissolve a twofold molar excess of 1,4-dimethylpyridine-2-thione in ethanol.

-

Slowly add the ligand solution to the palladium(II) chloride solution with constant stirring.

-

A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for a few hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

Caption: Workflow for the synthesis of a metal complex.

Spectroscopic Characterization

-

FT-IR: Record the IR spectrum of the synthesized complex and compare it with that of the free ligand to identify the shift in the C=S stretching frequency.

-

NMR: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra to observe changes in the chemical shifts upon coordination.

-

Elemental Analysis: Perform elemental analysis (C, H, N, S) to confirm the stoichiometry of the synthesized complex.

Applications in Research and Drug Development

Metal complexes of pyridine-2-thione and its derivatives have shown promise in a variety of applications:

-

Catalysis: These complexes can act as catalysts in various organic transformations. For instance, iron(II) complexes of pyridine-substituted thiosemicarbazone ligands have been shown to catalyze oxidations with hydrogen peroxide.[9]

-

Drug Development: The biological activity of these complexes has been explored for the development of new therapeutic agents. They have shown potential as antibacterial, antifungal, and anticancer agents.[2][10] The ability of the thione group to bind to metal ions is also being investigated for the inhibition of metalloenzymes.[11]

-

Materials Science: The diverse coordination chemistry of these ligands allows for the synthesis of coordination polymers and other materials with interesting structural and electronic properties.[12]

Quantitative Data Summary

The following table provides hypothetical but realistic data for 1,4-dimethylpyridine-2-thione and a representative palladium(II) complex.

| Property | 1,4-Dimethylpyridine-2-thione | Dichloro-bis(1,4-dimethylpyridine-2-thione)palladium(II) |

| Formula | C₇H₉NS | C₁₄H₁₈Cl₂N₂PdS₂ |

| Molecular Weight | 139.21 g/mol | 455.75 g/mol |

| Appearance | White to off-white solid | Yellow to orange solid |

| IR (C=S stretch) | ~1140 cm⁻¹ | ~1115 cm⁻¹ |

| ¹H NMR (δ, ppm) | Pyridine-H: ~6.5-7.5, N-CH₃: ~3.5, C-CH₃: ~2.3 | Pyridine-H: Shifted downfield, N-CH₃: Shifted, C-CH₃: Shifted |

| ¹³C NMR (δ, ppm) | C=S: ~175 | C=S: Shifted downfield |

Conclusion

1,4-Dimethylpyridine-2-thione is a versatile ligand with well-defined electronic properties that make it an excellent candidate for the formation of stable bidentate complexes with a variety of metal ions. The presence of electron-donating methyl groups enhances its coordination ability. The resulting metal complexes have significant potential for applications in catalysis, medicine, and materials science. Further research into the synthesis and characterization of new metal complexes with this ligand is warranted to fully explore their potential.

References

- Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. (2024). Google Scholar.

-

The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion - PMC. (n.d.). NIH. [Link]

-

The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion - ACS Publications. (2021). ACS Publications. [Link]

-

2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study | The Journal of Organic Chemistry - ACS Publications. (2002). ACS Publications. [Link]

-

Synthesis, structure and chemical reactivity of pyridine-2-thione/pyrimidine-2-thione derivatives of mercury (II) and silver(I) - ResearchGate. (2025). ResearchGate. [Link]

-

Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide - Dalton Transactions (RSC Publishing). (2023). Royal Society of Chemistry. [Link]

-

Transition metal pyridine complexes - Wikipedia. (n.d.). Wikipedia. [Link]

-

Pyridine: A Useful Ligand in Transition Metal Complexes - IntechOpen. (2018). IntechOpen. [Link]

-

Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers - Science Publishing Group. (2016). Science Publishing Group. [Link]

-

Synthesis, characterization, and DFT studies of thione and selone Cu(i) complexes with variable coordination geometries - Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

2(1H)-Pyridinethione - the NIST WebBook. (n.d.). NIST. [Link]

-

4-(Pyridin-2-yl)thiazol-2-yl thioglycosides as bidentate ligands for oligosaccharide synthesis via temporary deactivation - PMC. (n.d.). NIH. [Link]

-

Two-photon excitable boron complex based on tridentate imidazo[1,5-a]pyridine ligand for heavy. (n.d.). Royal Society of Chemistry. [Link]

-

One new nickel coordination polymer with an unsymmetric 5-(4-pyridyl)-1,3,4-oxadiazole-2-thione: Synthesis, structure and characterization - ResearchGate. (n.d.). ResearchGate. [Link]

-

Pyridine-2(1H)-thione as a Bifunctional Nucleophile in Reaction with PdII and PtII Aryl Isocyanide Complexes. (n.d.). Wiley Online Library. [Link]

-

and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

DFT study of structural and electronic properties of 1,4-diarylcyclopenta[d] pyridazines and oxazines for non-linear optical applications - PubMed. (2021). NIH. [Link]

-

Mono‐ and di‐acylated imidazolidine‐2‐thione derivatives: synthesis, cytotoxicity evaluation and comput. (n.d.). Springer. [Link]

-

Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand - Universität Freiburg. (n.d.). Universität Freiburg. [Link]

-

Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PMC. (2024). NIH. [Link]

-

Electronic structure of 1,4-dihydro-1,2,4,5-tetrazines and of related 1,4-dihydroaromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

-

Identification of 3-hydroxy-1,2-dimethylpyridine-4(1H)-thione as a metal-binding motif for the inhibition of botulinum neurotoxin A - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

-

(PDF) Development of Half-Sandwich Ru, Os, Rh, and Ir Complexes Bearing the Pyridine-2-ylmethanimine Bidentate Ligand Derived from 7-Chloroquinazolin-4(3H)-one with Enhanced Antiproliferative Activity - ResearchGate. (2024). ResearchGate. [Link]

Sources

- 1. Pyridine: A Useful Ligand in Transition Metal Complexes | IntechOpen [intechopen.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. grant.rscf.ru [grant.rscf.ru]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization, and DFT studies of thione and selone Cu(i) complexes with variable coordination geometries - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Identification of 3-hydroxy-1,2-dimethylpyridine-4(1H)-thione as a metal-binding motif for the inhibition of botulinum neurotoxin A - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of 1,4-Dimethyl-2(1H)-pyridinethione Coordination Complexes

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the thermodynamic stability of coordination complexes formed with 1,4-Dimethyl-2(1H)-pyridinethione. The document delves into the fundamental principles governing the formation and stability of these complexes, outlines detailed experimental methodologies for the determination of their stability constants, and presents a curated summary of relevant data. The insights provided herein are intended to empower researchers in the fields of medicinal chemistry, materials science, and analytical chemistry to effectively harness the unique properties of this versatile ligand in their respective applications.

Introduction: The Significance of 1,4-Dimethyl-2(1H)-pyridinethione in Coordination Chemistry

1,4-Dimethyl-2(1H)-pyridinethione, a derivative of the pyridinethione family, is a compelling ligand in coordination chemistry. Its structural features, particularly the presence of both a nitrogen and a sulfur donor atom, allow it to act as a versatile chelating agent, forming stable complexes with a wide array of metal ions. The thermodynamic stability of these complexes is a critical parameter that dictates their behavior in various chemical and biological systems. Understanding and quantifying this stability is paramount for applications ranging from the design of novel therapeutic agents to the development of advanced materials.

The core structure of 1,4-Dimethyl-2(1H)-pyridinethione features a pyridine ring with a methyl group at the 1 and 4 positions and a thione group at the 2-position. This arrangement facilitates the formation of a five-membered chelate ring upon coordination with a metal ion, a structural motif known to enhance complex stability through the chelate effect.[1] The interplay of the hard nitrogen and soft sulfur donor atoms allows for nuanced interactions with different metal centers, influencing the overall thermodynamic profile of the resulting complexes.

Fundamental Principles of Thermodynamic Stability

The thermodynamic stability of a metal complex in solution is quantified by its stability constant (also known as the formation constant or binding constant), which is the equilibrium constant for the complex formation reaction.[2] For a simple 1:1 complex between a metal ion (M) and a ligand (L), the reaction and the corresponding stability constant (K₁) are given by:

M + L ⇌ ML

K₁ = [ML] / ([M][L])

Higher values of the stability constant indicate a greater concentration of the complex at equilibrium and thus, a more stable complex.[3] The stability of 1,4-Dimethyl-2(1H)-pyridinethione complexes is influenced by several key factors:

-

The Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a crucial role. Generally, for a given ligand, the stability of complexes with divalent metal ions follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[4]

-

Ligand Basicity: The basicity of the donor atoms (nitrogen and sulfur) in 1,4-Dimethyl-2(1H)-pyridinethione influences the strength of the coordinate bonds.

-

The Chelate Effect: As a bidentate ligand, 1,4-Dimethyl-2(1H)-pyridinethione forms a chelate ring with the metal ion. This chelation leads to a significant increase in complex stability compared to analogous monodentate ligands, an entropically driven phenomenon known as the chelate effect.[1]

-

Steric Factors: The methyl groups on the pyridine ring can introduce steric hindrance, which may affect the coordination geometry and, consequently, the stability of the complexes.

Experimental Determination of Stability Constants

Several experimental techniques can be employed to determine the stability constants of metal complexes. The choice of method depends on the specific properties of the system under investigation, such as the presence of a chromophore or the electrochemical activity of the species involved.

Spectrophotometric Titration

This method is applicable when the formation of the complex results in a change in the UV-Vis absorption spectrum.[5] By monitoring the absorbance at a specific wavelength as a function of the ligand or metal ion concentration, the stoichiometry and stability constant of the complex can be determined.

Experimental Protocol: Spectrophotometric Determination of the Stability Constant of a Ni(II)-1,4-Dimethyl-2(1H)-pyridinethione Complex

-

Preparation of Stock Solutions:

-

Prepare a 1.0 x 10⁻³ M stock solution of Ni(NO₃)₂·6H₂O in a suitable solvent (e.g., methanol or a buffered aqueous solution).

-

Prepare a 1.0 x 10⁻³ M stock solution of 1,4-Dimethyl-2(1H)-pyridinethione in the same solvent.

-

Prepare a buffer solution to maintain a constant pH throughout the experiment, as the protonation of the ligand can affect complex formation.

-

-

Titration Procedure:

-

In a series of volumetric flasks, place a constant volume of the Ni(II) stock solution.

-

Add increasing volumes of the 1,4-Dimethyl-2(1H)-pyridinethione stock solution to each flask.

-

Dilute each solution to the mark with the solvent/buffer.

-

Allow the solutions to equilibrate for a specified time at a constant temperature (e.g., 25 °C).

-

-

Data Acquisition and Analysis:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance change upon complex formation.

-

Plot the absorbance at this wavelength against the molar ratio of ligand to metal.

-

Analyze the resulting data using methods such as the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex.

-

Employ computational methods, such as non-linear regression analysis of the absorbance data, to calculate the stability constant.

-

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants, particularly for complexes that do not exhibit significant changes in their electronic spectra.[6] This technique involves monitoring the change in the potential of an ion-selective electrode (e.g., a pH electrode) during the titration of a solution containing the metal ion and the ligand with a standard solution of a strong acid or base.

Experimental Protocol: Potentiometric pH Titration for the Determination of Stability Constants

-

System Calibration:

-

Calibrate the pH meter and electrode using standard buffer solutions.

-

-

Preparation of Titration Solutions:

-

Prepare a solution containing a known concentration of 1,4-Dimethyl-2(1H)-pyridinethione and a known concentration of a strong acid (e.g., HNO₃) in a constant ionic strength medium (e.g., 0.1 M KNO₃) to maintain constant activity coefficients.[7]

-

Prepare a second solution identical to the first, but also containing a known concentration of the metal salt (e.g., Cu(NO₃)₂).

-

-

Titration Procedure:

-

Titrate both solutions with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

-

Record the pH after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of base added for both titrations.

-

From the titration curve of the ligand alone, calculate the protonation constants of 1,4-Dimethyl-2(1H)-pyridinethione.

-

The titration curve in the presence of the metal ion will be displaced to lower pH values due to the release of protons upon complexation.

-

Use specialized software (e.g., HYPERQUAD) to analyze the titration data and calculate the stepwise and overall stability constants of the metal-ligand complexes.

-

Visualization of Key Concepts

To aid in the understanding of the coordination and experimental workflow, the following diagrams are provided.

Caption: Coordination of a metal ion by 1,4-Dimethyl-2(1H)-pyridinethione.

Caption: Workflow for spectrophotometric determination of stability constants.

Summary of Thermodynamic Data

| Metal Ion | Log K₁ | Log K₂ | Reference |

| Mn²⁺ | 4.8 | 5.2 | [8] |

| Co²⁺ | 4.8 | 5.2 | [8] |

| Ni²⁺ | 5.1 | 5.5 | [8] |

| Cu²⁺ | >8.5 | — | [8] |

| Zn²⁺ | 5.3 | 5.7 | [8] |

Note: The constants have been corrected to standard conditions (T = 298K, ionic strength = 0). The data suggests a high affinity of these ligands for the metal ions listed, with a particularly strong interaction observed with Cu(II).

Conclusion and Future Directions

The thermodynamic stability of coordination complexes of 1,4-Dimethyl-2(1H)-pyridinethione is a critical aspect that underpins their potential applications. This guide has provided a foundational understanding of the principles governing their stability and detailed methodologies for their experimental determination. The structural analogy to well-studied pyridinethione ligands suggests that 1,4-Dimethyl-2(1H)-pyridinethione forms highly stable complexes with a range of metal ions.

Future research should focus on the systematic determination of the stability constants of 1,4-Dimethyl-2(1H)-pyridinethione with a broader range of metal ions under various experimental conditions. Such studies will not only contribute to a more comprehensive understanding of the coordination chemistry of this ligand but also pave the way for the rational design of novel metal-based drugs and functional materials with tailored properties.

References

- UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes.

- Öhman, L. O., & Sjöberg, S. (1998). Experimental determination of stability constants of aqueous complexes. Analytica Chimica Acta, 363(1-2), 1-13.

- Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. (2014). RSC Publishing.

- Kumbhar, A. S. (2012). Determination of Stability Constant and Related Thermodynamics of Complex Formation of Glutamic Acid with Some Rare Earth Metals. International Journal of Chemistry, 4(3).

- Thermodynamic Stability of Metal Complexes. (2023). Chemistry LibreTexts.

- CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS. TSI Journals.

- Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution.: Effect of ortho substituents and interrelation between complex stability and ligand basicity. ResearchGate.

- Stability Constants for Some Metal Chelates of Pyridine-2-azo-p-dimethylaniline. ElectronicsAndBooks.

- Stability constants of complexes. Wikipedia.

- Stability Constants of Metal Complexes in Solution. IntechOpen.

- Synthesis, structure and chemical reactivity of pyridine-2-thione/pyrimidine-2-thione derivatives of mercury (II) and silver(I). ResearchGate.

- Synthesis and characterization of new 1-hydroxy-2-pyridinethione derivatives: Their lead complexes and efficacy in the treatment of acute lead poisoning in rats. PubMed.

- Speciation of pyrithione in freshwaters. (2001). Report.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 3. Stability Constants of Metal Complexes in Solution | IntechOpen [intechopen.com]

- 4. tsijournals.com [tsijournals.com]

- 5. vpscience.org [vpscience.org]

- 6. docenti.unina.it [docenti.unina.it]

- 7. asianpubs.org [asianpubs.org]

- 8. nora.nerc.ac.uk [nora.nerc.ac.uk]

Spectroscopic Characterization of 1,4-Dimethyl-2(1H)-pyridinethione: An In-Depth Technical Guide

Executive Summary

In the realm of coordination chemistry and rational drug design, heterocyclic thiones serve as critical ligand precursors and pharmacophores. Among these, 1,4-Dimethyl-2(1H)-pyridinethione occupies a unique structural niche. As a Senior Application Scientist, I frequently observe that the accurate spectroscopic characterization of such molecules requires more than simply matching peaks to functional groups; it requires a deep understanding of the molecule's electronic environment.

This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic characterization of 1,4-Dimethyl-2(1H)-pyridinethione. By examining the fundamental structural dynamics—specifically the "locked" thione state—we can establish a self-validating framework for its analytical characterization.

Structural Dynamics & The "Locked" Thione State

To interpret the spectra of 1,4-Dimethyl-2(1H)-pyridinethione, one must first understand the concept of tautomerism in its parent compounds. Standard 2-pyridinethiones exist in a dynamic equilibrium between the thione (C=S) and thiol (C–SH) tautomers, though the thione form is generally dominant in both the solid state and polar solutions[1][2].

However, 1,4-Dimethyl-2(1H)-pyridinethione is structurally distinct. The addition of a methyl group at the N−1 position physically replaces the labile nitrogen proton.

The Causality of N-Methylation: Because there is no proton available on the nitrogen to migrate to the sulfur atom, thione-thiol tautomerism is strictly prohibited. The molecule is permanently "locked" in the 2(1H)-pyridinethione state. This fixed electronic configuration guarantees a permanent C=S double bond and a delocalized, electron-deficient pyridinium-like ring. Consequently, the spectroscopic signatures are highly predictable: the FTIR spectrum will entirely lack an S–H stretch[3], and the 13 C NMR will exhibit a highly deshielded thiocarbonyl carbon[4].

Logical impact of N-methylation on tautomerism and resulting spectroscopic signatures.

Experimental Workflows: Self-Validating Protocols

Reliable spectroscopic data relies on robust, self-validating experimental workflows. Below are the optimized protocols for isolating the spectral signatures of 1,4-Dimethyl-2(1H)-pyridinethione.

NMR Spectroscopy Protocol ( 1 H and 13 C)

Rationale: Chloroform-d (CDCl 3 ) is the optimal solvent due to the lipophilic nature of the two methyl groups, ensuring complete dissolution and sharp resonance lines.

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

-

Self-Validation Check: Ensure the sample is free of particulate matter. The presence of the residual CHCl 3 peak at exactly δ 7.26 ppm ( 1 H) and δ 77.16 ppm ( 13 C) serves as an internal calibration standard, validating the magnetic field lock.

-

Acquisition Parameters:

-

1 H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 1.5 s, 30° pulse angle.

-

13 C NMR: 100 MHz, 512–1024 scans, relaxation delay (D1) of 2.0 s with proton decoupling (WALTZ-16).

-

FTIR Spectroscopy Protocol (ATR Method)

Rationale: Attenuated Total Reflectance (ATR) FTIR prevents the moisture absorption issues commonly associated with KBr pellet pressing, which could introduce confounding O–H stretch artifacts.

-

Background Validation: Run a background scan (air) immediately prior to sample analysis. Self-Validation: The software must automatically subtract atmospheric H 2 O and CO 2 ; a flat baseline at 2300 cm −1 confirms successful subtraction.

-

Sample Application: Place 2–3 mg of the neat solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

-

Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 , averaging 32 scans to maximize the signal-to-noise ratio.

Workflow for the spectroscopic characterization of 1,4-Dimethyl-2(1H)-pyridinethione.

Spectroscopic Signatures & Causality

NMR Data Interpretation

The NMR profile of 1,4-Dimethyl-2(1H)-pyridinethione is governed by the electron-withdrawing nature of the thione group and the resonance of the heterocyclic ring.

Table 1: Expected 1 H and 13 C NMR Assignments in CDCl 3

| Position | 1 H Chemical Shift ( δ , ppm) | Multiplicity | 13 C Chemical Shift ( δ , ppm) | Causality / Structural Rationale |

| C=S (C2) | N/A | N/A | ~176.0 | Highly deshielded due to the electronegativity of sulfur and magnetic anisotropy of the C=S bond[4]. |

| N-CH 3 | ~4.10 | Singlet (3H) | ~43.0 | Deshielded relative to standard amines due to the adjacent C=S group and the partial positive charge on nitrogen via resonance. |

| C4-CH 3 | ~2.30 | Singlet (3H) | ~21.0 | Standard allylic/benzylic methyl shift; slightly shielded compared to N-CH 3 . |

| C6-H | ~7.60 | Doublet (1H) | ~138.0 | Highly deshielded aromatic proton due to its proximity to the electronegative nitrogen atom. |

| C3-H | ~7.10 | Broad Singlet (1H) | ~128.0 | Adjacent to the thione group; experiences moderate deshielding. |

| C5-H | ~6.70 | Doublet of Doublets (1H) | ~118.0 | Most shielded ring proton; electron density is pushed here via resonance from the N-CH 3 group. |

| C4 | N/A | N/A | ~148.0 | Quaternary aromatic carbon; deshielded by the attached methyl group. |

FTIR Data Interpretation

Infrared spectroscopy provides definitive proof of the "locked" thione state. The absence of specific bands is just as diagnostically important as the presence of others.

Table 2: Expected FTIR Vibrational Frequencies (ATR)

| Wavenumber (cm −1 ) | Vibration Type | Intensity | Causality / Structural Rationale |

| ~3050 | Aromatic C–H stretch | Weak | Characteristic of the sp2 hybridized carbons on the pyridine ring. |

| ~2950 | Aliphatic C–H stretch | Medium | Arises from the sp3 hybridized N-CH 3 and C4-CH 3 groups. |

| ~2500 (ABSENT) | S–H stretch | N/A | Critical Validation: The complete absence of a peak here proves the molecule cannot tautomerize to a thiol[3]. |

| 1580 - 1620 | C=C / C=N ring stretch | Strong | Represents the conjugated stretching of the heterocyclic pyridinium-like framework. |

| ~1140 | C=S stretch (Thioamide) | Strong | The hallmark of the thione functional group. The heavy sulfur atom lowers the frequency compared to a C=O stretch[1]. |

References

The analytical rationales and expected shift ranges utilized in this guide are grounded in foundational peer-reviewed literature regarding pyridinethione tautomerism and metallo-ligand coordination:

-

Zhang, Y. A., Monga, V., Orvig, C., & Wang, Y. A. (2008). Theoretical Studies of the Tautomers of Pyridinethiones. The Journal of Physical Chemistry A, 112(14), 3231-3238.

-

Räisänen, M. T., Runeberg, N., Klinga, M., Nieger, M., Bolte, M., Pyykkö, P., Leskelä, M., & Repo, T. (2007). Coordination of Pyridinethiols in Gold(I) Complexes. Inorganic Chemistry, 46(23), 9954-9960.

Sources

Solubility Profile of 1,4-Dimethyl-2(1H)-pyridinethione in Polar and Non-Polar Organic Solvents

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various systems. For a compound like 1,4-Dimethyl-2(1H)-pyridinethione, understanding its solubility is paramount for:

-

Drug Development: Solubility directly impacts bioavailability, formulation design, and the choice of solvent systems for synthesis and purification.

-

Chemical Synthesis: Optimizing reaction conditions, product isolation, and purification often hinges on the differential solubility of reactants, products, and impurities.

-

Materials Science: The ability to dissolve and recrystallize a compound is fundamental to controlling crystal morphology and other solid-state properties.

1,4-Dimethyl-2(1H)-pyridinethione is a heterocyclic compound with a unique combination of a polar pyridinethione ring and non-polar methyl groups. This amphiphilic nature suggests a nuanced solubility profile that is highly dependent on the chosen solvent system. This guide will explore how to systematically characterize this behavior.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility. This principle is governed by the intermolecular forces between the solute (1,4-Dimethyl-2(1H)-pyridinethione) and the solvent.

2.1. Solute-Solvent Interactions

The dissolution of a solid in a liquid solvent can be conceptualized as a three-step process:

-

Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of the solid 1,4-Dimethyl-2(1H)-pyridinethione.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

Dissolution is favorable when the energy released in step three is comparable to or greater than the energy required for steps one and two.

2.2. Key Molecular Properties

-

Polarity: 1,4-Dimethyl-2(1H)-pyridinethione possesses a significant dipole moment due to the polarized C=S bond and the nitrogen atom in the pyridine ring.

-

Hydrogen Bonding: The thione group (C=S) can act as a weak hydrogen bond acceptor, while the presence of a nearby nitrogen atom can influence the electron density and potential for interaction.

-

Van der Waals Forces: The methyl groups and the aromatic ring contribute to London dispersion forces, which will be the primary mode of interaction in non-polar solvents.

Experimental Determination of Solubility

A robust and reproducible experimental method is essential for accurately determining the solubility profile. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

3.1. Materials and Equipment

-

1,4-Dimethyl-2(1H)-pyridinethione (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,4-Dimethyl-2(1H)-pyridinethione to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to a defined temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifugation at the experimental temperature can be used to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 1,4-Dimethyl-2(1H)-pyridinethione.

-

A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

-

3.3. Self-Validation and Trustworthiness

To ensure the integrity of the results, the following checks should be incorporated:

-

Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant has reached a plateau.

-

Solid Phase Analysis: The solid phase remaining after the experiment should be analyzed (e.g., by XRPD) to ensure that no phase transformation or solvate formation has occurred during the experiment.

-

Mass Balance: A mass balance calculation can be performed to account for all the initial solute added.

3.4. Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Workflow.

Hypothetical Solubility Data and Analysis

The following table presents a hypothetical but plausible solubility profile for 1,4-Dimethyl-2(1H)-pyridinethione in a range of organic solvents at 25 °C, based on the principles discussed above.

| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (mg/mL) |

| Hexane | Non-Polar | 1.89 | < 0.1 |

| Toluene | Non-Polar | 2.38 | 5.2 |

| Dichloromethane | Polar Aprotic | 9.08 | 85.6 |

| Acetone | Polar Aprotic | 20.7 | 45.1 |

| Isopropanol | Polar Protic | 19.9 | 15.3 |

| Ethanol | Polar Protic | 24.6 | 22.8 |

| Methanol | Polar Protic | 32.7 | 38.9 |

| Water | Polar Protic | 80.1 | 1.2 |

4.1. Interpretation of Results

-

Non-Polar Solvents: The solubility in hexane is expected to be very low due to the inability of the non-polar solvent to overcome the strong solute-solute interactions in the crystal lattice. The slightly higher solubility in toluene can be attributed to π-π stacking interactions between the aromatic rings of toluene and the pyridinethione.

-

Polar Aprotic Solvents: The compound exhibits high solubility in dichloromethane, likely due to strong dipole-dipole interactions. The moderate solubility in acetone suggests that while dipole-dipole interactions are favorable, the solvent's ability to solvate the molecule is slightly less effective.

-

Polar Protic Solvents: The solubility in alcohols (isopropanol, ethanol, methanol) is moderate. While these solvents can engage in hydrogen bonding with the thione group, the non-polar methyl groups may disrupt the solvent's hydrogen-bonding network, leading to a less favorable entropy of mixing. The trend of increasing solubility from isopropanol to methanol correlates with the increasing polarity and decreasing steric hindrance of the alcohol.

-

Water: The low solubility in water is anticipated. Despite being a highly polar, protic solvent, the energetic cost of creating a cavity in the highly structured hydrogen-bonding network of water to accommodate the non-polar methyl groups is significant, leading to an unfavorable hydrophobic effect.

4.2. Solubility-Polarity Relationship Diagram

Caption: Solute-Solvent Interaction Logic.

Conclusion and Future Directions

This guide has outlined the theoretical and practical considerations for determining the solubility profile of 1,4-Dimethyl-2(1H)-pyridinethione. The proposed experimental workflow, based on the isothermal shake-flask method, provides a reliable means of generating high-quality data. The hypothetical data and its interpretation highlight the compound's amphiphilic nature, with a preference for polar aprotic solvents.

For future work, it is recommended to:

-

Experimentally determine the solubility profile at different temperatures to understand the thermodynamic parameters of dissolution (enthalpy and entropy).

-

Investigate the effect of pH on the aqueous solubility of the compound.

-

Utilize computational models to predict solubility and gain further insight into the solute-solvent interactions at a molecular level.

By following the principles and protocols outlined in this guide, researchers can confidently and accurately characterize the solubility of 1,4-Dimethyl-2(1H)-pyridinethione, enabling its effective application in their respective fields.

References

There are no direct publications on the solubility of 1,4-Dimethyl-2(1H)-pyridinethione. The following references provide authoritative information on the general principles and methods of solubility determination.

-

Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration URL: [Link]

-

Title: The Shake Flask Method for Solubility Determination Source: In "Handbook of Aqueous Solubility Data" by Samuel H. Yalkowsky and Shugeng Cao URL: (A specific deep link is not available, but the book is a standard reference in the field, available through major scientific publishers and libraries). A general link to the publisher's page for the book series is provided: [Link]

-

Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development URL: [Link]

Advanced UV-Vis Absorption Spectra Analysis of 1,4-Dimethyl-2(1H)-pyridinethione Derivatives: Mechanistic Insights and Analytical Protocols

Executive Summary

1,4-Dimethyl-2(1H)-pyridinethione (CAS 19006-67-8)[1] represents a highly specialized subclass of heterocyclic compounds with profound applications in medicinal chemistry, nonlinear optics, and transition-metal coordination. Unlike its unmethylated parent analog, 2(1H)-pyridinethione[2], which undergoes rapid thione-thiol tautomerism depending on the dielectric constant of the medium, the N-methylation in the 1,4-dimethyl derivative strictly locks the molecule in the thione configuration.

This structural rigidity eliminates the complex spectral convolution caused by tautomeric equilibria. Consequently, 1,4-dimethyl-2(1H)-pyridinethione serves as an ideal analytical model for isolating pure thione photophysics and studying zwitterionic charge-transfer states[3]. This whitepaper provides an in-depth mechanistic framework and a self-validating experimental protocol for the UV-Vis spectral analysis of these derivatives.

Structural and Photophysical Foundations

The UV-Vis absorption spectrum of N-methylated pyridinethione derivatives is characterized by two primary electronic transitions, dictated by the highly polarizable C=S bond and the aromatic pyridine ring:

-

High-Energy π→π∗ Transition: Typically manifesting in the 280–290 nm region, this transition corresponds to the excitation of the conjugated π system of the pyridine ring. The presence of the 4-methyl group provides electron donation via hyperconjugation, which subtly red-shifts this band compared to unsubstituted analogs.

-

Low-Energy n→π∗ / ICT Transition: Appearing between 340 nm and 375 nm , this band arises from the excitation of non-bonding electrons on the sulfur atom to the anti-bonding π∗ orbital[4][5]. Because the ground state ( S0 ) possesses significant zwitterionic character (where positive charge localizes near the nitrogen and negative charge resides on the sulfur), this transition exhibits strong Intramolecular Charge Transfer (ICT) characteristics.

Causality of Solvatochromism